2-Decanol, 8-methyl-, propanoate

Übersicht

Beschreibung

2-Decanol, 8-methyl-, propanoate is an organic compound that belongs to the class of esters. It is derived from 8-methyl-2-decanol and propanoic acid. This compound is known for its applications in various fields, including chemistry and biology, due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Decanol, 8-methyl-, propanoate involves the esterification of 8-methyl-2-decanol with propanoic acid. A common method includes the use of propionic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under ice-cold conditions to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. High-performance liquid chromatography (HPLC) is often used to resolve diastereomers and achieve high configurational enrichment of each site .

Analyse Chemischer Reaktionen

Types of Reactions

2-Decanol, 8-methyl-, propanoate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group into a carbonyl group.

Reduction: The ester can be reduced to the corresponding alcohol.

Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride is often used for the reduction of esters.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of amides or other esters.

Wissenschaftliche Forschungsanwendungen

Role in Pest Control

One of the primary applications of 8-M-2-DP is its use as a synthetic pheromone for monitoring and controlling pest populations, particularly the western corn rootworm (Diabrotica virgifera virgifera). Research indicates that the natural pheromone isolated from these pests is closely related to 8-M-2-DP, making it an effective attractant for male beetles.

- Field Trials : In field studies, racemic mixtures of 8-M-2-DP demonstrated comparable efficacy to natural pheromones when used in traps. For instance, traps baited with this synthetic pheromone attracted significantly more male rootworms than unbaited controls, indicating its potential for effective pest management strategies .

Monitoring Agent

The compound can be deployed in various formulations, including slow-release dispensers and traps. Its application not only aids in monitoring pest populations but also helps in the timing of control measures to minimize crop damage.

- Efficacy Data : Efficacy trials have shown that the use of 8-M-2-DP leads to reduced Diabrotica pressure on crops like maize and sweetcorn, demonstrating its practical utility in agricultural settings .

Synthesis of Stereoisomers

The synthesis of stereoisomers of 8-M-2-DP has been extensively studied due to their varied biological activities. High-performance liquid chromatography (HPLC) is often employed to achieve high configurational enrichment of each stereoisomer, which can then be tested for specific activities against target pests .

- Stereochemical Configurations : Among the four possible stereochemical configurations, the 2R,8R isomer exhibits the highest activity towards male western corn rootworms, while other configurations show varying degrees of effectiveness .

Bioassays and Behavioral Studies

Bioassays have been conducted to compare the behavioral responses of male rootworms to both natural and synthetic pheromones. Results indicate that synthetic 8-M-2-DP elicits similar mating behaviors as natural pheromones, confirming its potential for use in integrated pest management (IPM) strategies .

Formulations and Delivery Systems

The delivery systems for 8-M-2-DP are crucial for maximizing its effectiveness in field applications:

| Formulation Type | Description | Application |

|---|---|---|

| Slow-release dispensers | Encapsulated formulations that release pheromone over time | Used in traps for long-term monitoring |

| Liquid formulations | Solutions mixed with carriers like hexane or oleaginous extenders | Applied directly to traps or bait stations |

Efficacy Trials on Maize Crops

A series of field trials conducted on maize crops demonstrated that traps baited with 8-M-2-DP significantly reduced the population of Diabrotica species compared to untreated areas. The data collected indicated a consistent decrease in pest numbers throughout the growing season .

Comparative Studies with Natural Pheromones

Comparative studies between synthetic 8-M-2-DP and natural pheromones revealed that while both attractants were effective, the synthetic variant provided a more stable supply due to controlled release mechanisms . This stability is essential for effective pest management over extended periods.

Wirkmechanismus

The mechanism of action of 2-Decanol, 8-methyl-, propanoate in biological systems involves its role as a pheromone. It interacts with specific receptors in insects, triggering behavioral responses. The molecular targets include olfactory receptors that are sensitive to the ester functional group .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

8-Methyl-2-decanol: The alcohol precursor of the ester.

2-Decanol, 8-methyl-, acetate: Another ester with similar properties but derived from acetic acid.

2-Decanol, 8-methyl-, butanoate: An ester derived from butanoic acid.

Uniqueness

2-Decanol, 8-methyl-, propanoate is unique due to its specific ester group, which imparts distinct chemical and biological properties. Its role as a pheromone in certain insect species sets it apart from other similar compounds .

Biologische Aktivität

2-Decanol, 8-methyl-, propanoate , also known as 8-methyl-2-decanol propanoate (CAS No. 81931-28-4), is an ester derived from 8-methyl-2-decanol and propanoic acid. This compound has garnered attention for its potential biological activities, particularly in the context of agricultural pest control and as a pheromonal agent.

Chemical Structure and Properties

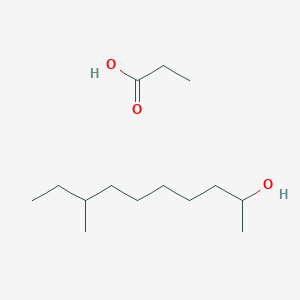

The chemical structure of this compound can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 214.34 g/mol |

| Boiling Point | 250 °C |

| Solubility | Soluble in organic solvents |

| Appearance | Colorless liquid |

Pheromonal Activity

Research indicates that This compound acts as a pheromone for various species of beetles, particularly the western corn rootworm (WCR). Studies have shown that the 2R,8R stereoisomer of this compound exhibits the highest biological activity towards male WCR, eliciting strong orientation and mating behaviors.

Case Study: Pheromone Efficacy

In a laboratory bioassay, male WCR beetles were exposed to both natural and synthetic forms of this pheromone. The results indicated that the synthetic racemic mixture was effective in mimicking the natural pheromone's behavior. The study documented positive responses such as antennal waving and copulatory behavior toward treated surfaces .

Antimicrobial Properties

Beyond its role as a pheromone, This compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit inhibitory effects against certain bacterial strains, although more extensive research is needed to fully characterize its efficacy.

The biological activity of This compound is primarily attributed to its interaction with specific receptors in target organisms. In the case of pheromonal activity, it binds to olfactory receptors in male beetles, triggering behavioral responses essential for mating.

Proposed Mechanisms

- Receptor Binding: The compound's structure allows it to effectively bind to olfactory receptors.

- Signal Transduction: Upon binding, it initiates a cascade of biochemical signals leading to observable behaviors.

Comparative Analysis of Stereoisomers

A comparative analysis was conducted on the biological activity of various stereoisomers of This compound :

| Stereoisomer | Activity Level (WCR) | Notes |

|---|---|---|

| 2R,8R | High | Most effective in attracting males |

| 2S,8R | Moderate | Some activity observed |

| 2R,8S | Low | Minimal activity |

| 2S,8S | None | Inactive |

Antimicrobial Testing Results

The antimicrobial activity was assessed against several bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 10 |

Eigenschaften

IUPAC Name |

8-methyldecan-2-ol;propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O.C3H6O2/c1-4-10(2)8-6-5-7-9-11(3)12;1-2-3(4)5/h10-12H,4-9H2,1-3H3;2H2,1H3,(H,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDDGUCZFFODTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCC(C)O.CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60827952 | |

| Record name | Propanoic acid--8-methyldecan-2-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60827952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81931-28-4 | |

| Record name | Propanoic acid--8-methyldecan-2-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60827952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.